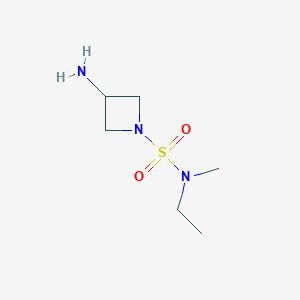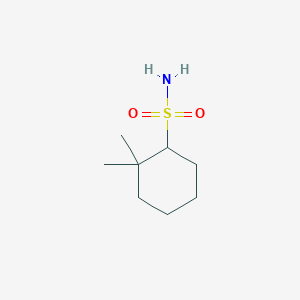
2,2-Dimethylcyclohexane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylcyclohexane-1-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound features a cyclohexane ring substituted with two methyl groups at the 2-position and a sulfonamide group at the 1-position. Sulfonamides have been widely studied due to their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclohexane-1-sulfonamide typically involves the reaction of 2,2-dimethylcyclohexanamine with a sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylcyclohexanamine+Sulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides often involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane-1-sulfonamide
- 2-Methylcyclohexane-1-sulfonamide
- 3,3-Dimethylcyclohexane-1-sulfonamide
Uniqueness
2,2-Dimethylcyclohexane-1-sulfonamide is unique due to the presence of two methyl groups at the 2-position of the cyclohexane ring. This structural feature can influence the compound’s steric and electronic properties, potentially affecting its reactivity and biological activity compared to other sulfonamides.
Eigenschaften
Molekularformel |
C8H17NO2S |
|---|---|
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
2,2-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-8(2)6-4-3-5-7(8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
GGDWOAISMCWPIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


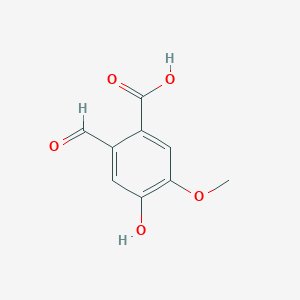



![6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13226301.png)
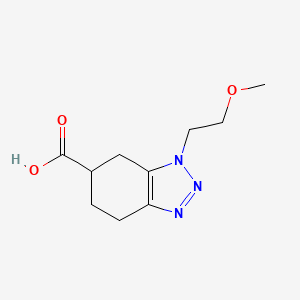

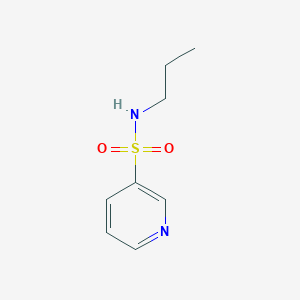


![3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine](/img/structure/B13226347.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B13226348.png)
